Product packaging for 7-Chloro-1-hydroxyquinolin-4(1H)-one(Cat. No.:CAS No. 110766-28-4)

7-Chloro-1-hydroxyquinolin-4(1H)-one

Cat. No.: B14330395
CAS No.: 110766-28-4
M. Wt: 195.60 g/mol
InChI Key: OMXZOIJGVBCDHU-UHFFFAOYSA-N
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Description

7-Chloro-1-hydroxyquinolin-4(1H)-one is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.60 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO2 B14330395 7-Chloro-1-hydroxyquinolin-4(1H)-one CAS No. 110766-28-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110766-28-4

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

7-chloro-1-hydroxyquinolin-4-one

InChI

InChI=1S/C9H6ClNO2/c10-6-1-2-7-8(5-6)11(13)4-3-9(7)12/h1-5,13H

InChI Key

OMXZOIJGVBCDHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C=CC2=O)O

Origin of Product

United States

Historical Context and Evolution of Quinolinone Chemistry in Drug Discovery

The journey of quinolinone chemistry in the realm of drug discovery is a multi-decade narrative of serendipity, systematic modification, and expanding therapeutic applications. The quinoline (B57606) scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of bioactive compounds. researchgate.net

The story of quinolone antibacterials began in the early 1960s, not as a direct research goal, but as an unexpected byproduct. During the commercial synthesis of the antimalarial drug chloroquine (B1663885), a quinoline derivative, a new compound was isolated: 7-chloro-l-ethyl-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid. researchgate.net This molecule was found to possess antibacterial activity and was subsequently modified to create nalidixic acid, the first clinically used quinolone antibacterial agent. researchgate.netoup.comnih.govmdpi.com Nalidixic acid's development marked a pivotal moment, establishing a new class of synthetic antibiotics. oup.commdpi.com

Early quinolones like nalidixic acid were primarily effective against Gram-negative bacteria and were mainly used for treating urinary tract infections. oup.com The subsequent evolution of this class was driven by extensive structure-activity relationship (SAR) studies. Researchers discovered that strategic chemical modifications to the basic quinolone ring could dramatically enhance antibacterial potency and broaden the spectrum of activity. nih.gov Key developments included:

Addition of a fluorine atom at position 6: This led to the creation of the fluoroquinolone subclass, significantly improving activity against both Gram-negative and Gram-positive bacteria. oup.commdpi.com

Substitution at position 7: Introducing residues like a piperazine (B1678402) ring at this position further boosted antibacterial efficacy. nih.govmdpi.com

Modifications at position 1: Adding new residues to the nitrogen at position 1 also contributed to enhanced activity. nih.gov

These progressive modifications led to the development of highly potent, broad-spectrum antibiotics such as ciprofloxacin (B1669076) and ofloxacin (B1677185) in the late 1980s. oup.com Over the years, more than 10,000 quinolone molecules have been patented, showcasing the immense scientific interest and therapeutic potential of this chemical family. oup.com

EraKey Compound(s)Significance
1820QuinineNatural antimalarial alkaloid with a quinoline core, establishing the scaffold's bioactivity. researchgate.net
Early 1960sNalidixic AcidFirst synthetic quinolone antibacterial, developed from a byproduct of chloroquine synthesis. researchgate.netoup.comnih.gov
1970sFlumequine, NorfloxacinIntroduction of the first mono-fluoroquinolone, expanding the antibacterial spectrum. researchgate.netoup.com
Late 1980sCiprofloxacin, OfloxacinDevelopment of more systemically active, broad-spectrum fluoroquinolones. researchgate.netoup.com
2000s-PresentMoxifloxacin, GarenoxacinNewer generations with improved activity against Gram-positive and atypical bacteria. oup.comnih.gov

Significance of the 1 Hydroxyquinolin 4 1h One Core in Bioactive Molecules

The specific structural core of 1-hydroxyquinolin-4(1H)-one, also known as quinoline-N-oxide (QNO), is a critical component that imparts significant biological activity. This motif is not just a synthetic curiosity but is found in natural products with potent biological effects.

A prominent example is the bacterial toxin 2-heptyl-1-hydroxyquinolin-4(1H)-one, produced by the bacterium Pseudomonas aeruginosa. This compound is a known potent inhibitor of respiratory electron transfer, a fundamental process for cellular energy production. nih.gov The 1-hydroxyquinolin-4(1H)-one core is central to this inhibitory activity.

Furthermore, research has revealed that this core structure is a target for enzymatic modification by other bacteria, suggesting a role in microbial interactions and resistance mechanisms. The S-adenosyl-L-methionine-dependent methyltransferase Rv0560c, an enzyme from Mycobacterium tuberculosis, has been shown to catalyze the O-methylation of the 1-hydroxyquinolin-4(1H)-one core. nih.gov This enzymatic action, which converts the hydroxyl group into a methoxy (B1213986) group (producing 1-methoxyquinolin-4(1H)-one), is believed to be a detoxification strategy, contributing to the resistance of mycobacteria against such antimicrobial compounds. nih.gov The study of this enzyme and its interaction with the QNO core provides insight into how pathogens defend themselves against chemical threats. nih.gov

Current Research Landscape of Substituted Quinolinone Derivatives

Classical and Modern Synthetic Approaches to the 1-Hydroxyquinolin-4(1H)-one Scaffold

The construction of the 1-hydroxyquinolin-4(1H)-one core can be achieved through a variety of synthetic transformations, which can be broadly categorized into intramolecular cyclization, intermolecular condensation, and cascade reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful strategy for the formation of the quinolinone ring, typically involving the formation of a key carbon-nitrogen or carbon-carbon bond in a precursor molecule. A notable example is the reductive cyclization of substituted 2-nitrophenyl derivatives. For instance, the reduction of ethyl 3-(2-nitrophenyl)-3-oxopropanoate can lead to the formation of the 4-hydroxy-2(1H)-quinolone scaffold. researchgate.net While this specific example leads to a 2-quinolone, the underlying principle of reducing a nitro group to an amino or hydroxylamino group, which then cyclizes onto an adjacent carbonyl-containing side chain, is a versatile approach.

Another relevant intramolecular cyclization pathway involves N-hydroxy-N-(2-oxoalkyl)amides. Studies on the cyclization of these compounds have demonstrated their potential to form five- and six-membered heterocyclic rings, including 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 1-hydroxy-1,6-dihydropyridine-2,5-diones. researchgate.net The reaction of N-hydroxy-N-(2-oxoalkyl)amides in the presence of a base like potassium tert-butoxide can induce cyclization to yield these N-hydroxy heterocyclic systems. researchgate.net This methodology highlights the potential for constructing the N-hydroxy functionality integral to the target compound through a carefully designed intramolecular reaction.

Intermolecular Condensation Reactions

Intermolecular condensation reactions are among the most traditional and widely used methods for synthesizing quinolinone scaffolds. These reactions typically involve the joining of two or more simpler molecules to build the heterocyclic ring in a stepwise manner. A classic approach is the condensation of anilines with malonic acid or its derivatives. researchgate.net This method, while primarily leading to 4-hydroxy-2(1H)-quinolones, establishes the fundamental bond formations necessary for the quinolinone core.

A historically significant method for the synthesis of 4-hydroxyquinolines is the reaction of anilines with ethoxymethylenemalonic ester. acs.org This reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization to afford the quinoline ring system. The versatility of this method allows for the introduction of various substituents on the aniline (B41778) ring, making it adaptable for the synthesis of analogues of the target compound.

The following table summarizes representative intermolecular condensation reactions for the synthesis of quinolinone scaffolds.

Aniline DerivativeCondensing AgentProduct ScaffoldReference
Substituted AnilinesMalonic Acid Derivatives4-Hydroxy-2(1H)-quinolone researchgate.net
Substituted AnilinesEthoxymethylenemalonic Ester4-Hydroxyquinoline (B1666331) acs.org

Cascade Reactions for Quinolinone Ring Formation

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to complex molecules by combining multiple bond-forming events in a single synthetic operation. In the context of quinolinone synthesis, cascade reactions can rapidly build the heterocyclic framework from simple starting materials.

An example that illustrates a process akin to a cascade reaction is the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.gov In this reaction, the formylation of 4-hydroxy-2(1H)-quinolones with a mixture of dimethylformamide and triethylamine (B128534) leads to an unexpected dimerization. nih.gov The proposed mechanism involves the in situ formation of a 4-formyl-2-quinolone intermediate, which then reacts with a second molecule of the parent quinolone. nih.gov This sequence of reactions, occurring in a single pot, demonstrates the principles of cascade synthesis where an initial transformation generates a reactive intermediate that participates in subsequent bond-forming steps. While this specific example yields a dimeric structure, the concept of generating a reactive intermediate that undergoes further reactions to build molecular complexity is central to cascade synthesis design for the target quinolinone scaffold.

Sustainable and Green Chemistry Protocols for Quinolinone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of quinolinones has benefited from these advancements, with the development of catalyst-free, solvent-free, and energy-efficient protocols.

Catalyst-Free and Solvent-Free Reaction Conditions

The development of synthetic methods that proceed without the need for a catalyst and in the absence of a solvent represents a significant step towards more environmentally benign processes. Such reactions often lead to simplified work-up procedures and reduced chemical waste. While specific examples for the catalyst- and solvent-free synthesis of this compound are not extensively documented, analogous systems provide valuable insights.

For instance, the synthesis of 3,3′-methylenebis(substituted-4-hydroxyquinolin-2(1H)-ones) can be achieved by heating equimolar amounts of 4-hydroxy-2(1H)-quinolones and triethylamine in dimethylformamide, which acts as both a reagent and a solvent. nih.gov Although not entirely solvent-free, this method showcases a simplified reaction setup.

The following table presents data on a catalyst-free synthesis of quinolinone derivatives, highlighting the green aspects of the methodology.

ReactantsConditionsProductYield (%)Reference
4-hydroxy-2(1H)-quinolones, Et3N, DMF70–80 °C, 10–12 h3,3′-methylenebis(substituted-4-hydroxyquinolin-2(1H)-ones)70–87 nih.gov

Energy-Efficient Synthetic Techniques (e.g., Microwave, Ultrasound)

The use of alternative energy sources such as microwave irradiation and ultrasound has revolutionized organic synthesis by offering significant advantages over conventional heating methods. These techniques often lead to dramatically reduced reaction times, increased yields, and improved product purity.

Microwave-Assisted Synthesis:

Microwave heating has been successfully applied to the synthesis of various quinoline and quinazolinone derivatives. nih.govfrontiersin.orgasianpubs.org The rapid and uniform heating provided by microwaves can accelerate reactions that are sluggish under conventional conditions. For example, the microwave-assisted synthesis of pyridinium (B92312) salts of quinazolin-4-ones has been reported to occur in just 3 minutes. asianpubs.org While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided search results, the general applicability of this technology to related heterocyclic systems suggests its high potential. The Niementowski quinazoline (B50416) synthesis, a common method for preparing quinazolin-4-ones, has been significantly improved by the use of microwave irradiation, reducing reaction times and increasing yields. frontiersin.org

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation provides a mechanical form of energy that can enhance chemical reactivity through the phenomenon of acoustic cavitation. This technique has been employed in the synthesis of various heterocyclic compounds, including benzimidazole (B57391) derivatives and their fused analogues. nih.gov For example, the ultrasound-promoted synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones can be achieved at room temperature. nih.gov The application of ultrasound can lead to shorter reaction times, milder conditions, and excellent yields. nih.gov The synthesis of 6-amino analogues of quinazolin-4-one derivatives has been successfully carried out under ultrasonic irradiation, demonstrating the utility of this energy-efficient technique in the synthesis of complex nitrogen-containing heterocycles. asianpubs.org

The following table provides a comparative overview of reaction conditions for conventional versus energy-efficient synthetic techniques for related heterocyclic systems.

Heterocyclic SystemSynthetic MethodConventional ConditionsEnergy-Efficient ConditionsReference
Quinazolin-4-one derivativesNiementowski SynthesisLengthy reaction times, high temperaturesMicrowave irradiation, reduced time, increased yield frontiersin.org
Pyridin-1-ium salt of 6-nitroquinazolin-4-oneQuaternizationNot specifiedMicrowave irradiation (3 min) asianpubs.org
6-Aminoquinazolin-4-one derivativeNitro reductionNot specifiedUltrasonic irradiation asianpubs.org
Benzimidazo[2,1-b]quinazolin-1(1H)-onesCondensationNot specifiedUltrasound irradiation (room temperature) nih.gov

Biocatalytic and Photocatalytic Transformations

Modern synthetic chemistry increasingly leverages biocatalysis and photocatalysis to achieve transformations under mild and environmentally benign conditions, offering alternatives to traditional methods that often require harsh reagents and high temperatures. acs.orgrsc.orgmdpi.com

Biocatalytic Approaches: Enzymatic strategies are emerging for the synthesis and modification of quinoline and quinolone cores. acs.orgacs.org Monoamine oxidases (MAO-N) and laccase enzymes have demonstrated the ability to catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines into their corresponding quinoline derivatives. nih.govresearchgate.net Horseradish peroxidase (HRP) has been employed in the construction of quinolinium derivatives through a radical cascade involving cyclization and aromatization. acs.org A chemo-enzymatic, one-pot sequence using HRP has been developed to convert N-cyclopropyl-N-alkylanilines into 2-quinolones. acs.orgnih.gov Furthermore, type III polyketide synthases (PKSs) have been utilized in engineered enzymatic cascades to produce substituted 2-quinolones from anthranilic acid derivatives. researchgate.net These biocatalytic platforms pave the way for producing structurally diverse quinolones under mild, aqueous conditions. nih.gov

Photocatalytic Transformations: Visible-light-mediated reactions provide a powerful tool for quinoline and quinolinone synthesis, often proceeding without the need for aggressive reagents. rsc.orgnih.gov These methods can involve the use of photocatalysts, such as iridium complexes, to facilitate cyclizations that form the quinoline scaffold. nih.gov In some cases, reactions can proceed efficiently with just visible light irradiation in the absence of any external photocatalyst or additive. rsc.org For instance, a metal-free protocol using a hypervalent iodine reagent as an azide (B81097) radical source under visible light has been developed for the synthesis of multisubstituted quinolines from cyclopropenes. nih.govacs.org These light-mediated processes are noted for their mild conditions, atom economy, and tolerance of a wide range of functional groups. nih.gov

MethodologyKey FeaturesCatalyst/MediatorTypical SubstratesRelevant Products
BiocatalysisMild, aqueous conditions; high selectivity. acs.orgacs.orgMonoamine Oxidase (MAO-N), Horseradish Peroxidase (HRP). acs.orgnih.govTetrahydroquinolines, N-cyclopropyl-N-alkylanilines. acs.orgnih.govQuinolines, 2-Quinolones. acs.org
PhotocatalysisAmbient temperature; often metal-free; atom economical. nih.govacs.orgVisible light, sometimes with an iridium photocatalyst or hypervalent iodine reagent. nih.govnih.gov2-Vinylanilines, cyclopropenes, benzyl (B1604629) bromides. rsc.orgnih.govacs.orgSubstituted quinolines, quinazolinones. rsc.orgnih.gov

Transition Metal-Catalyzed Routes to Functionalized Quinolinone Derivatives

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful and versatile methods for constructing complex heterocyclic frameworks like quinolinones. researchgate.netnih.gov Catalysts based on palladium, copper, rhodium, and nickel enable a range of transformations, including C-H activation, cyclization, and coupling reactions, often with high efficiency and selectivity. nih.govnih.gov

Palladium-catalyzed reactions are extensively used for the synthesis of quinolinones due to their mild reaction conditions and tolerance of diverse functional groups. nih.gov A common strategy involves the intramolecular C-H alkenylation of N-phenylacrylamides, which constructs the quinolone core through a 6-endo cyclization. acs.org Palladium catalysis also facilitates domino or cascade reactions, such as a sequential Heck reaction followed by cyclization, to build 4-arylquinolin-2(1H)-ones. nih.gov

Another powerful approach is the carbonylative cyclization, where carbon monoxide is incorporated to form the quinolone carbonyl group. mdpi.com For example, 1,2-disubstituted 4-quinolones can be synthesized via palladium-catalyzed oxidative carbonylation of amines and ketones. rsc.org These methods often proceed through direct C-H bond activation, providing an atom-economical route to highly substituted quinolinone derivatives. acs.orgacs.org

Reaction TypeCatalyst SystemStarting MaterialsKey Transformation
Intramolecular C-H AlkenylationPd(II) catalystsN-phenylacrylamidesDirect C-H activation and 6-endo cyclization. acs.org
Domino Heck/CyclizationPd(OAc)2 / PPh3β-(2-acetamidophenyl)acrylates and aryl iodidesIntermolecular Heck coupling followed by intramolecular cyclization. nih.gov
Carbonylative CyclizationPd(dba)2 / CuBr(Me2S)Amines, ketones, and carbon monoxideOxidative carbonylation to form the 4-quinolone core. rsc.org
Sequential Amination/CyclizationPd(PPh3)2Cl2 / DPPPMorita-Baylis-Hillman Alcohols and aminesIntramolecular aryl amination followed by allylic amination. nih.gov

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of quinoline and quinolinone derivatives. mdpi.com These methods include multi-component cascade annulations, where substrates like diaryliodonium salts, nitriles, and alkynes are combined in a one-pot reaction to form highly substituted quinolines. thieme-connect.com Copper-catalyzed domino reactions, such as an aldol (B89426) reaction followed by C(aryl)-N bond formation, can convert enaminones and 2-halobenzaldehydes into various quinoline derivatives.

Furthermore, copper catalysts are effective in Ullmann-type C-N coupling reactions, which can be integrated into a cascade sequence with enamine condensation to produce multisubstituted quinolines from ortho-acylanilines and alkenyl iodides. nih.gov Copper-catalyzed oxidative C-H annulation of quinolines also provides a direct route to more complex fused heterocyclic systems. nih.gov

Reaction TypeCatalyst SystemStarting MaterialsProduct Type
Three-Component Cascade AnnulationCu(OTf)2Diaryliodonium salts, nitriles, alkynesHighly substituted quinolines. thieme-connect.com
Oxidative C-H AnnulationCopper catalystsQuinolines and 1,2-dichloroethaneBenzoquinoliziniums. nih.gov
Ullmann C-N Coupling/CondensationCopper catalystsortho-Acylanilines and alkenyl iodidesMultisubstituted quinolines. nih.gov
Three-Component SynthesisCopper catalysts3-(2-halophenyl)-3-oxopropanes, aldehydes, aq. ammoniaSubstituted 4-quinolones in water. scilit.com

Rhodium and nickel catalysts provide additional powerful routes for synthesizing quinoline and quinolinone scaffolds, often through distinct mechanistic pathways involving C-H bond activation.

Rhodium-Catalyzed Cyclizations: Rhodium(III) catalysts are particularly effective for C-H activation and oxidative annulation reactions. acs.org They can mediate the coupling of N-arylsydnones with internal alkynes to generate quinoline-fused sydnones through a twofold C-H bond activation process. acs.org The use of a quinoline N-oxide as a traceless directing group enables the rhodium-catalyzed C-8 selective alkylation and alkynylation, demonstrating precise control over regioselectivity at a remote position. acs.orgresearchgate.net These methods are valued for their mild conditions and broad substrate tolerance. nih.gov

Nickel-Catalyzed Cyclizations: Nickel, being a more earth-abundant and economical metal, is an attractive catalyst for sustainable synthesis. rsc.org Nickel-catalyzed systems have been developed for the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols with ketones or secondary alcohols to produce a wide array of substituted quinolines. rsc.orgacs.org This approach is environmentally benign as it avoids the need for external oxidants. researchgate.net Nickel boride, generated in situ, has also been shown to be an effective promoter for the reductive cyclization of nitro-containing precursors to yield quinoline and quinolin-2(1H)-one derivatives under mild conditions. dntb.gov.ua

Metal CatalystReaction TypeKey FeaturesStarting Materials
RhodiumOxidative C-H AnnulationHigh efficiency, broad scope, low catalyst loading. acs.orgN-arylsydnones, alkynes. acs.org
RhodiumRemote C-H FunctionalizationExcellent regioselectivity at C-8 position. acs.orgresearchgate.netQuinoline N-oxides, alkenes/alkynes. acs.org
NickelAcceptorless Dehydrogenative CouplingEnvironmentally benign, one-step synthesis. rsc.orgacs.orgo-Aminobenzyl alcohols, ketones/secondary alcohols. rsc.org
NickelReductive CyclizationMild conditions, broad functional group tolerance. dntb.gov.uaNitro-substituted precursors (e.g., o-nitrocinnamates). dntb.gov.ua

Control of Chemo- and Regioselectivity in this compound Synthesis

Achieving specific substitution patterns, such as the 7-chloro motif in the target compound, is a significant challenge in quinolinone synthesis. The control of chemo- and regioselectivity is governed by a combination of electronic and steric factors of the substrates, as well as the choice of catalyst and reaction conditions. mdpi.com

Classical methods like the Gould-Jacobs reaction, a foundational route to 4-hydroxyquinolines, often yield mixtures of regioisomers when using asymmetrically substituted anilines. mdpi.com The cyclization can occur at either of the two ortho positions relative to the amino group. For a 3-chloroaniline (B41212) precursor, this could lead to a mixture of 5-chloro and 7-chloroquinolin-4-one products.

Modern transition-metal-catalyzed C-H functionalization offers more sophisticated control. The use of directing groups is a key strategy to guide the catalyst to a specific C-H bond. For instance, in rhodium-catalyzed reactions, a quinoline N-oxide can act as a traceless directing group to achieve highly selective functionalization at the remote C-8 position. acs.orgresearchgate.net The choice of metal catalyst itself can also dictate the site of functionalization. nih.gov For example, different catalytic systems (e.g., Rh, Pd, Cu) can selectively activate different C-H bonds on the quinoline core. nih.gov

Furthermore, reaction conditions such as the solvent, base, and additives can significantly influence the outcome. In the Camps cyclization, the choice of a strong versus a weak base can determine whether cyclization leads to a quinolin-4-one or a quinolin-2-one. mdpi.com In copper-catalyzed cross-couplings, additives can control the site-selectivity of N-arylation on ambident azole nucleophiles. While not directly quinolinone synthesis, this principle of additive-controlled selectivity is broadly applicable. The careful selection of a substituted aniline precursor (e.g., 2-amino-4-chlorobenzoic acid derivatives) combined with a suitable cyclization or cross-coupling strategy is paramount for the regioselective synthesis of 7-chloro-substituted quinolinones.

MethodFactor Influencing SelectivityOutcomeExample/Principle
Gould-Jacobs ReactionSubstituent on aniline ringCan produce mixtures of regioisomers (e.g., 5- and 7-substituted). mdpi.comCyclization of the intermediate from 3-chloroaniline.
Camps CyclizationBase strengthDetermines cyclization pathway (quinolin-4-one vs. quinolin-2-one). mdpi.comIntramolecular aldol condensation of N-(2-acylaryl)amides.
Rh(III)-Catalyzed C-H ActivationDirecting group (N-oxide)Highly regioselective functionalization at the C-8 position. acs.orgCoordination of the catalyst to the N-oxide directs activation.
Transition Metal Catalysis (General)Choice of metal (Pd, Cu, Rh, Ni)Different metals favor activation at different positions (e.g., C2, C8). nih.govMetal-dependent mechanisms of C-H bond activation.

Strategies for Parallel Synthesis and Library Generation of Quinolinone Analogues

The generation of libraries of quinolinone analogues is essential for drug discovery and materials science, enabling the systematic exploration of structure-activity relationships. acs.org Combinatorial chemistry, through both solid-phase and solution-phase parallel synthesis, provides efficient methods to produce a large number of diverse compounds. nih.govnih.gov

Solid-Phase Synthesis: Solid-phase synthesis is a powerful technique for creating libraries of quinolinone derivatives. acs.org In this approach, a quinolinone scaffold is anchored to a polymer resin, such as a 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin. nih.gov Once attached, various building blocks can be sequentially introduced at different positions of the quinolinone core through coupling reactions. acs.org For example, diverse functionalities can be installed at the 3- and 5-positions to yield a library of 3,5-disubstituted-2-oxoquinolinones. nih.gov After the desired modifications are complete, the final compounds are cleaved from the resin. This method facilitates purification, as excess reagents and byproducts can be washed away from the resin-bound product at each step. acs.org

Solution-Phase Parallel Synthesis: Solution-phase parallel synthesis is also used to generate quinolinone libraries. Multi-component reactions are particularly well-suited for this approach, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. acs.org For instance, a library of 1,2-dihydroisoquinolines (structurally related to quinolinones) was prepared using a multicomponent reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones. acs.org Microwave-assisted synthesis can accelerate these reactions, enabling the high-speed generation of fused heterocyclic libraries. nih.gov The functional groups incorporated into the library members can be chosen to allow for further diversification through subsequent reactions like palladium-catalyzed cross-couplings. acs.org

StrategyKey PrincipleAdvantagesExample Application
Solid-Phase Parallel SynthesisImmobilization of the quinolinone scaffold on a polymer resin. acs.orgFacilitated purification, potential for automation. acs.orgnih.govSynthesis of a 3,5-dicarboxamide-quinoline-2(1H)-one library. nih.gov
Solution-Phase Parallel SynthesisUse of multi-component reactions to build diversity in one pot. acs.orgRapid assembly of molecular complexity, no need for resin linking/cleavage.Lewis acid and organocatalyst co-catalyzed synthesis of 1,2-dihydroisoquinolines. acs.org
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reaction rates. nih.govShort reaction times, increased safety for small-scale synthesis. nih.govThree-component domino reaction to form fused quinoline derivatives. nih.gov

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound. Techniques like NMR, vibrational spectroscopy, and mass spectrometry each provide unique and complementary pieces of information to build a complete structural picture.

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy probes the functional groups within a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the quinolinone ring. Another key feature would be a broad absorption band for the O-H stretch of the N-hydroxy group. The N-O stretching vibration would also be present. Characteristic absorptions for aromatic C-H stretching and C=C ring stretching, as well as a band for the C-Cl stretch, would further confirm the structure.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often produce strong signals in the Raman spectrum, which can be useful for confirming the integrity of the quinoline core.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₆ClNO₂), HRMS would detect the molecular ion peak and confirm its mass to within a very narrow tolerance (typically < 5 ppm). The isotopic pattern of the molecular ion peak would also be characteristic, showing a prominent M+2 peak with approximately one-third the intensity of the main peak, which is the signature isotopic signature of a molecule containing one chlorine atom.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique requires the growth of a suitable single crystal.

Analysis of Intermolecular Interactions and Supramolecular Assembly

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This is governed by intermolecular interactions. For this compound, the N-hydroxy group is a potent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. Therefore, strong intermolecular hydrogen bonds between these groups would be expected to be a dominant feature of the crystal packing, likely forming chains or dimeric motifs. Furthermore, the planar quinoline rings could participate in π-π stacking interactions, further stabilizing the supramolecular assembly in the solid state.

Investigation of Tautomerism within the 1-Hydroxyquinolin-4(1H)-one System

The heterocyclic structure of 1-hydroxyquinolin-4(1H)-one and its derivatives, such as this compound, allows for the existence of several tautomeric forms. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical aspect of the chemical behavior of this system. The primary equilibrium in this class of compounds is between the N-hydroxy-oxo form and the dihydroxy-quinoline form.

In the broader family of quinolones, the keto-enol tautomerism is a well-documented phenomenon. chempedia.inforesearchgate.net For the parent quinolin-4(1H)-one, the equilibrium lies significantly towards the keto form (quinolin-4(1H)-one) rather than the enol form (4-hydroxyquinoline). researchgate.netwikipedia.org This preference for the keto tautomer is observed in both solid and solution states. researchgate.net The introduction of a hydroxyl group at the N1 position, creating the 1-hydroxyquinolin-4(1H)-one system, introduces additional tautomeric possibilities.

The principal tautomeric forms considered within the 1-hydroxyquinolin-4(1H)-one system are:

The 1-hydroxy-4-oxo form: This is an N-hydroxylated amide (a cyclic hydroxamic acid).

The 1,4-dihydroxy form: This is the enol tautomer.

The zwitterionic N-oxide form: This can be represented as 4-hydroxyquinoline N-oxide.

Studies on related 2-alkyl-4(1H)-quinolone N-oxides indicate that they can adopt the 1-hydroxy-4(1H)-quinolone structure. oup.com The equilibrium between these forms is influenced by factors such as the substitution pattern on the quinoline ring and the solvent environment. nih.gov

Spectroscopic and Computational Evidence

Detailed structural assignment of tautomers in quinolone systems is typically achieved through a combination of spectroscopic methods and computational analysis. rsc.org While direct experimental studies on the tautomerism of this compound are not extensively detailed, inferences can be drawn from research on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In 13C NMR spectra of related quinolin-4(1H)-ones, the chemical shift of the C4 carbon provides strong evidence for the predominant tautomer. A signal around 177 ppm is indicative of a carbonyl carbon (C=O), confirming the presence of the keto-form. researchgate.net

Infrared (IR) Spectroscopy: The presence of a strong absorption band corresponding to a C=O stretching vibration, typically observed in the region of 1500-1650 cm-1 for quinolones, is a key indicator of the oxo-form. researchgate.net Conversely, the absence of this band and the presence of a broad O-H stretching band would suggest the predominance of the enol form.

Computational Studies: Density Functional Theory (DFT) calculations are frequently employed to determine the relative stabilities of tautomers. researchgate.netnih.gov For a wide range of substituted 4-hydroxyquinoline derivatives, theoretical calculations have consistently shown a preference for the keto-tautomer over the enol form. researchgate.net Similar calculations on quinolone 3-esters also revealed a significant energy difference favoring the hydroxyquinoline (enol) form in that specific derivative class, demonstrating that substitution patterns can shift the equilibrium. nih.gov The stability is often linked to the aromaticity of the ring systems; in many oxo-tautomers, the nitrogen-containing ring is essentially non-aromatic, whereas in the hydroxy (enol) forms, both rings can be aromatic. nih.gov

The following table summarizes the key tautomeric forms of the parent 1-hydroxyquinolin-4(1H)-one system.

Table 1. Principal Tautomers of the 1-Hydroxyquinolin-4(1H)-one System
Tautomeric FormChemical Structure NameKey Structural Features
N-Hydroxy-oxo Form1-Hydroxyquinolin-4(1H)-oneContains a C4-carbonyl group (C=O) and an N1-hydroxyl group (N-OH). The pyridinone ring is in a keto-amide configuration.
Dihydroxy (Enol) FormQuinoline-1,4-diolContains hydroxyl groups at both C4 and N1 positions. Both rings can possess aromatic character.
Zwitterionic N-Oxide Form4-Hydroxyquinolinium-1-olate (4-Hydroxyquinoline N-oxide)Features a formal positive charge on the nitrogen atom and a negative charge on the exocyclic oxygen. It is a resonance contributor to the N-hydroxy-oxo form.

Research findings on related quinolone structures provide insight into the likely tautomeric preference of the this compound system.

Table 2. Summary of Research Findings on Tautomerism in Quinolone Systems
Quinolone SystemMethodologyMajor FindingReference
4-Hydroxy-4(1H)-quinoloneX-ray Crystallography, NMR, IRThe keto-form is favored in the crystal structure and in polar solutions like water and DMSO. The C4 carbonyl signal in 13C NMR is observed at 176.8 ppm. researchgate.net
2,3-Disubstituted 4-QuinolonesX-ray Crystallography, NMR, IR, DFTThe equilibrium between enol and keto forms is determined by the potential for internal hydrogen bonds. Substituents at the 2- or 8-position that act as H-bond acceptors favor the keto form. rsc.org
Substituted 4-HydroxyquinolinesComputational (B3LYP)Calculations for various derivatives (including chloro-substituted) showed the keto-tautomer to be more stable than the enol-tautomer in the gas phase and selected solvents. researchgate.net
2-Alkyl-4(1H)-quinolone N-oxidesReviewThese compounds can adopt the 2-alkyl-1-hydroxy-4(1H)-quinolone form, which is structurally analogous to the title compound's system. oup.com

Based on the extensive evidence from analogous systems, it is highly probable that this compound exists predominantly in the N-hydroxy-oxo tautomeric form.

Chemical Reactivity and Derivatization Strategies for the 1 Hydroxyquinolin 4 1h One Scaffold

Electrophilic and Nucleophilic Functionalization of the Quinolinone Ring

The functionalization of the quinolinone ring is a key strategy for creating diverse chemical libraries. The inherent electronic properties of the scaffold direct incoming reagents to specific positions.

Electrophilic Functionalization: The quinolinone ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the heterocyclic nitrogen. However, the N-hydroxy group, especially in its N-oxide tautomeric form, can act as a directing group, facilitating electrophilic C-H functionalization. chemrxiv.orgchemrxiv.org This approach allows for the introduction of substituents at various positions, which is crucial for building molecular diversity. chemrxiv.org Metal-catalyzed, site-selective C-H functionalization has been employed to decorate positions C-2 and C-8, guided by the N-oxide. chemrxiv.orgchemrxiv.org For instance, palladium catalysts have been shown to selectively activate the C8–H bond under certain conditions. rsc.org

Nucleophilic Functionalization: The pyridine (B92270) ring of the quinolinone system is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. The C-4 position is of primary interest; conversion of the C-4 keto/hydroxyl group into a good leaving group, such as a chlorine atom (forming a 4-chloroquinoline (B167314) derivative), renders it highly susceptible to nucleophilic substitution. This allows for the introduction of a wide array of nucleophiles, including amines, phenols, and thiols, providing a powerful tool for derivatization. researchgate.netdurham.ac.uk Furthermore, a metal-free, one-pot methodology has been developed for the C2-selective amination and alkylation of quinoline (B57606) N-oxides, showcasing another route for nucleophilic functionalization. rsc.org

Table 1: Examples of Functionalization Reactions on the Quinolinone Scaffold

Reaction Type Position(s) Reagent/Catalyst Examples Resulting Functionalization
Electrophilic C-H Functionalization C-2, C-8 Palladium (Pd) complexes Arylation, Alkylation
Electrophilic C-H Functionalization C-5 Ruthenium (Ru) or Rhodium (Rh) complexes Alkynylation, Alkenylation
Nucleophilic Substitution C-4 Amines, Phenols (after conversion of C4-OH to C4-Cl) Introduction of amino or phenoxy groups
Nucleophilic C-H Functionalization C-2 Amines, Active methylene (B1212753) compounds (on N-oxide) Amination, Alkylation

Strategic Modifications at the N-1 and C-4 Positions

The N-1 and C-4 positions are pivotal sites for strategic modifications that can significantly alter the molecule's physicochemical and pharmacological properties.

N-1 Position: The N-1 hydroxy group is a key site for derivatization. It can undergo O-alkylation, such as methylation, which has been shown to be a detoxification strategy employed by certain mycobacteria against related natural products. vub.be Specific methyltransferases can catalyze the O-methylation of the N-hydroxy moiety to form a 1-methoxyquinolin-4(1H)-one. vub.benih.gov This modification can impact the molecule's ability to act as a respiratory inhibitor. vub.be Additionally, the N-1 position can be substituted with various alkyl or aryl groups, a common strategy in the development of fluoroquinolone antibiotics to enhance pharmacokinetic and pharmacodynamic properties. nih.govorientjchem.org

C-4 Position: The C-4 keto group exists in tautomeric equilibrium with a 4-hydroxy form. nih.gov This hydroxyl group can be a site for alkylation. researchgate.net However, a more prevalent and versatile strategy involves converting the 4-hydroxy group into a 4-chloro group. This 4-chloro derivative serves as a key intermediate for a multitude of nucleophilic substitution reactions, allowing the introduction of diverse side chains, particularly those containing amino groups, which is a foundational step in the synthesis of compounds like chloroquine (B1663885) and its analogues. durham.ac.uk

Derivatization for Pharmacological Enhancement: Introduction of Specific Functional Groups

The introduction of specific functional groups onto the 7-chloro-1-hydroxyquinolin-4(1H)-one scaffold is a rational approach to modulate biological activity. Structure-activity relationship (SAR) studies guide the selection of substituents to optimize potency and selectivity.

For instance, in the context of anticancer activity, the 7-chloro substituent itself is a critical feature found in many active quinoline-based drugs. nih.gov Further derivatization often focuses on other positions. The introduction of various side chains, often via a hydrazone linkage at the C-4 position, has been explored. Studies have shown that the presence of electron-withdrawing groups (e.g., fluorine, chlorine, bromine, or nitro groups) on an appended benzene ring can be important for anticancer activity. nih.govbenthamdirect.com Chemical modifications at positions N-1, C-2, C-3, C-5, C-6, C-7, and C-8 have been shown to boost the physical, chemical, pharmacokinetic, and pharmacological properties of the 4-quinolone scaffold. nih.gov For example, a fluorine atom at position 6 and specific substituents at C-7 are known to enhance the antimicrobial activity of quinolones. mdpi.com Modifications to the carboxylic acid group at C-3 and the piperazine (B1678402) ring at C-7 are common strategies in developing new fluoroquinolone derivatives with improved anticancer properties. mdpi.com

Synthesis of Hybrid Molecules Incorporating the 1-Hydroxyquinolin-4(1H)-one Moiety

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. mdpi.com The 7-chloroquinoline (B30040) nucleus is a privileged scaffold for this approach. eurekaselect.comrsc.orgnih.gov

This strategy has been employed to synthesize novel compounds by combining the 7-chloroquinoline moiety with other biologically active heterocyclic systems. The synthesis typically involves preparing the individual pharmacophores with appropriate functional groups that can be subsequently coupled. Various linkers, such as phenyl, piperazine, and ethyl benzamidyl groups, have been used to connect the quinoline core to other fragments. mdpi.com

Table 2: Examples of Hybrid Molecules Based on the 7-Chloroquinoline Scaffold

Linked Pharmacophore Linker Type Potential Biological Activity
2-Pyrazoline Amino-phenyl Antiproliferative, Antifungal
Benzimidazole (B57391) Phenyl, Piperazine, Ethyl benzamide Anticancer
Thiazolidin-4-one Amino-propyl Antimalarial
1H-pyrrol-2,5-dione Amino-propyl Antimalarial

These hybrid molecules aim to leverage the therapeutic potential of each component, leading to compounds with significant cytostatic or antimicrobial activities. mdpi.comresearchgate.netnih.govbiointerfaceresearch.comscielo.brnih.gov

Computational Approaches in the Study of 7 Chloro 1 Hydroxyquinolin 4 1h One and Its Derivatives

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques that provide a three-dimensional view of how a ligand, such as a 7-chloroquinoline (B30040) derivative, might bind to its biological target, typically a protein or enzyme. physchemres.orgnih.govnih.gov These methods are crucial for understanding the structural basis of a compound's activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov This process involves sampling a vast number of possible conformations and scoring them based on their binding affinity, which is often expressed in kcal/mol. nih.govmdpi.com For instance, in the search for novel inhibitors for diseases, derivatives of the related 7-chloroquinoline scaffold have been docked against various protein targets. A study targeting the main protease (Mpro) of SARS-CoV-2 designed a series of chloroquine (B1663885) analogs and used docking to evaluate their binding affinity. nih.gov The analog 4-((7-chloroquinolin-4-yl)amino)phenol was identified as a promising candidate with a predicted binding affinity of -7.8 kcal/mol. nih.gov

Docking studies not only predict how tightly a ligand will bind but also its specific binding mode—the precise orientation and conformation within the receptor's active site. This information is fundamental for understanding how the compound exerts its biological effect and for guiding further structural modifications to improve potency. mdpi.com

Following docking, the resulting protein-ligand complexes can be analyzed to detail the specific non-covalent interactions that stabilize the binding. nih.govvolkamerlab.org These interactions include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking. Identifying these key interactions provides a deeper understanding of the molecular recognition process. nih.gov

To further refine and validate the static picture provided by docking, Molecular Dynamics (MD) simulations are employed. nih.govphyschemres.org MD simulations model the movement of atoms and molecules over time, offering insights into the stability and dynamics of the protein-ligand complex in a simulated physiological environment. physchemres.orgmdpi.com These simulations can confirm the stability of the binding mode predicted by docking and reveal how the protein and ligand adapt to each other's presence. nih.gov For example, MD simulations can track the root-mean-square deviation (RMSD) of the complex to ensure that the ligand remains stably bound within the active site over the simulation period. mdpi.com

DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesComputational Method
4-((7-chloroquinolin-4-yl)amino)phenol SARS-CoV-2 Mpro-7.8Not specifiedMolecular Docking
(E)-3-(3-Chlorophenyl)-N-(4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl) phenyl) acrylamide hMAO-B-10.160Not specifiedMolecular Docking
N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) EHMT2-10.7Not specifiedMolecular Docking
2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2) EHMT2-10.3Not specifiedMolecular Docking

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictability

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. jddtonline.info These models are invaluable for predicting the activity of untested compounds. nih.gov

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values). researchgate.net For each compound, a set of molecular descriptors is calculated, which are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic properties. nih.gov Using statistical methods like multiple linear regression (MLR), machine learning algorithms are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.govresearchgate.net

Several QSAR studies have been successfully performed on derivatives of 7-chloro-4-aminoquinoline for various therapeutic targets. In one study focusing on antimalarial agents, a 2D QSAR model was developed for a series of side-chain modified 4-amino-7-chloroquinolines against the Dd2 strain of Plasmodium falciparum. researchgate.net The resulting model showed strong statistical significance, with a correlation coefficient (r²) of 0.9188 and a cross-validated squared correlation coefficient (q²) of 0.8349, indicating high predictive power. researchgate.net Similarly, another QSAR model for anti-tubercular activity of 7-chloroquinoline derivatives was developed, yielding a robust model to guide the design of new potent analogs. nih.govresearchgate.net

Activity / TargetModel TypeCorrelation Coefficient (r²)Cross-validation Coefficient (q²)External Prediction (pred_r²)
Antimalarial (Dd2 strain) 2D QSAR0.91880.83490.7258
Antimalarial (HB3 strain) 2D QSAR0.90240.80890.7463
Antitubercular 2D QSAR0.9092Not specifiedNot specified
Anticancer (Tubulin Inhibition) 3D QSAR0.8650.718Not specified

Once a QSAR model is developed and validated, its primary application is in virtual screening. researchgate.netnih.gov Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. jddtonline.infonih.gov Instead of synthesizing and testing millions of compounds in the lab, researchers can use a validated QSAR model to rapidly predict their activity in silico. nih.gov This process allows for the efficient prioritization of a smaller, more manageable number of compounds for synthesis and experimental testing, saving significant time and resources in the drug discovery pipeline. nih.gov For example, an artificial neural network (ANN)-based QSAR model was used to predict the IC50 values of designed chloroquine analogs against SARS-CoV-2 Mpro, leading to the selection of the most promising candidate for synthesis. nih.gov

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling is a powerful tool in rational drug design that focuses on the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target and exert its activity. nih.govfiveable.medntb.gov.ua A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points within a binding site. researchgate.netnih.gov

These key features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net Pharmacophore models can be generated either based on the structure of the target receptor (structure-based) or by analyzing a set of known active ligands (ligand-based). nih.gov

A notable application involving quinoline (B57606) derivatives was the development of a 3D-QSAR-based pharmacophore model for compounds with cytotoxic activity via tubulin inhibition. scienceopen.com The best-identified model, designated AAARRR.1061, consisted of six key features: three hydrogen bond acceptors (A) and three aromatic rings (R). scienceopen.com This six-point pharmacophore serves as a 3D query. It can be used to screen large chemical databases to find novel compounds that spatially match these essential features. scienceopen.com The hits identified from this virtual screening can then be subjected to further computational analysis, like molecular docking, and eventually experimental validation, streamlining the discovery of new lead compounds. scienceopen.com

Generation of Pharmacophore Hypotheses

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The generation of a pharmacophore hypothesis is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the target protein is unknown. nih.gov This process involves identifying the common chemical features shared by a set of known active molecules and arranging them in a specific 3D orientation.

For derivatives of the 7-Chloro-1-hydroxyquinolin-4(1H)-one scaffold, pharmacophore models are generated by analyzing a series of compounds with known biological activity. nih.govrsc.org These models typically consist of several key features:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at the 4-position is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The hydroxyl group attached to the nitrogen at the 1-position serves as a crucial hydrogen bond donor.

Aromatic Ring (AR): The quinoline ring system itself provides a large hydrophobic and aromatic surface for π-π stacking or hydrophobic interactions.

Hydrophobic (HY) / Halogen Bond Donor: The chlorine atom at the 7-position is a key feature, contributing to hydrophobic interactions and potentially forming halogen bonds, which are increasingly recognized for their role in ligand-receptor binding.

A typical 5-point pharmacophore model for this class of compounds would integrate these features. rsc.org By superimposing a set of active derivatives, computational software can generate and score various hypotheses, with the best model being the one that effectively maps the features of the most active compounds while excluding those of inactive ones. nih.gov This validated pharmacophore then serves as a 3D query for screening large virtual databases to identify novel compounds that possess the required features and are therefore likely to be active.

Application in Ligand-Based and Structure-Based Drug Design

Computational approaches for drug design are broadly categorized into ligand-based and structure-based methods, both of which are applicable to the this compound scaffold.

Ligand-Based Drug Design (LBDD): This approach is utilized when the 3D structure of the biological target is unknown but a set of active ligands is available. nih.gov For quinolinone derivatives, a key LBDD method is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com

In a typical 3D-QSAR study, a series of this compound analogs are computationally aligned based on their common scaffold. The software then calculates the steric (shape) and electrostatic (charge distribution) fields around each molecule. nih.govnih.gov These field values are correlated with the experimentally determined biological activity (e.g., IC50) using statistical methods like Partial Least Squares (PLS). researchgate.net The resulting model can:

Predict Activity: Estimate the biological activity of new, unsynthesized derivatives.

Provide Insights: Generate contour maps that visualize regions where positive or negative steric bulk, or positive or negative electrostatic charge, is favorable or unfavorable for activity. This information provides direct guidance to medicinal chemists on how to modify the scaffold to enhance potency. nih.govmdpi.com

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, SBDD methods can be employed. Molecular docking is the most common technique, where the this compound molecule is computationally placed into the binding site of the target protein. researchgate.net Docking algorithms explore various possible conformations and orientations (poses) of the ligand within the active site and score them based on their binding affinity. nih.gov This process allows researchers to:

Visualize Interactions: Understand the specific molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and key amino acid residues in the target's active site.

Guide Optimization: Identify opportunities to modify the ligand's structure to improve these interactions and, consequently, its binding affinity and selectivity. For instance, the N-hydroxyl group and the C4-carbonyl can be positioned to form key hydrogen bonds, while the 7-chloro-substituted ring can be directed towards a hydrophobic pocket. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly detailed understanding of the electronic properties of a molecule from first principles. dergipark.org.tr These methods are used to calculate the ground-state electronic structure, molecular geometries, and a variety of chemical descriptors that explain the molecule's stability, reactivity, and spectroscopic properties. researchgate.netnih.gov For this compound, DFT calculations are performed using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311G**) to obtain accurate predictions of its molecular and electronic characteristics. researchgate.netresearchgate.net

Electronic Structure Analysis and Reactivity Descriptors

DFT calculations are used to determine fundamental electronic properties that govern the chemical reactivity of this compound. The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance.

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density indicate sites susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and less stable.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netbiointerfaceresearch.com

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / ηA measure of the molecule's polarizability and reactivity.
Electrophilicity Index (ω) ω = χ2 / 2ηA measure of the energy lowering upon accepting electrons.

Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from DFT calculations. The MEP map visualizes the charge distribution across the molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would show strong negative potential around the carbonyl oxygen, making it a prime site for hydrogen bonding.

Conformational Energy Landscapes

While the quinolinone ring system is largely planar and rigid, some degree of conformational flexibility exists, primarily due to the rotation of the hydroxyl group around the N1-O bond. Understanding the preferred conformation and the energy barriers to rotation is important for predicting how the molecule will fit into a target's binding site.

The conformational energy landscape can be explored computationally by performing a Potential Energy Surface (PES) scan. q-chem.comreadthedocs.io This technique involves systematically changing a specific geometric parameter—in this case, the C2-N1-O-H dihedral angle—and calculating the molecule's total energy at each incremental step, while allowing the rest of the geometry to relax. researchgate.net

The result of a PES scan is a plot of potential energy versus the dihedral angle. stackexchange.com

Energy Minima: Correspond to the most stable, low-energy conformations of the molecule.

Energy Maxima: Represent transition states between conformations, and the height of these peaks indicates the energy barrier for rotation.

For this compound, such an analysis would reveal the most stable orientation of the N-hydroxyl proton relative to the rest of the molecule, which is critical for its hydrogen-bonding capabilities. While the energy differences between conformers may be small (in the range of a few kcal/mol), they can significantly influence binding affinity. nih.govresearchgate.net

In Silico Prediction of Key Pharmacokinetic Parameters and Drug-Likeness

A promising drug candidate must not only be potent against its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov In silico models are widely used in the early stages of drug discovery to predict these properties and identify potential liabilities, a process often referred to as ADMET profiling. researchgate.netresearchgate.netnih.gov

For this compound and its derivatives, various computational tools and web servers (e.g., SwissADME, pkCSM, ADMETSAR) are used to predict key parameters. biointerfaceresearch.com These predictions are based on models built from large datasets of experimentally measured properties.

Drug-Likeness is often assessed using rules of thumb like Lipinski's Rule of Five, which suggests that orally active drugs generally have:

Molecular Weight (MW) ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Predicted ADMET Properties for this compound:

PropertyPredicted Value/ClassificationSignificance
Molecular Weight 195.6 g/mol Complies with Lipinski's Rule.
LogP ~1.5 - 2.0Optimal lipophilicity for membrane permeability.
H-Bond Donors 1Complies with Lipinski's Rule.
H-Bond Acceptors 2Complies with Lipinski's Rule.
Topological Polar Surface Area (TPSA) 53.1 ŲIndicates good potential for oral bioavailability.
Human Intestinal Absorption (HIA) HighLikely to be well-absorbed from the gut.
Caco-2 Permeability HighSuggests good permeability across the intestinal wall.
Blood-Brain Barrier (BBB) Permeant Yes/No (model dependent)Predicts potential for CNS effects.
P-glycoprotein Substrate NoNot likely to be actively pumped out of cells.
CYP450 2D6 Inhibitor Yes (Potential)Potential for drug-drug interactions.
AMES Toxicity Non-mutagenicLow risk of being a mutagen.
hERG Inhibition Low/Medium RiskPredicts potential for cardiotoxicity.

These in silico predictions provide a comprehensive early-stage assessment of the compound's potential as a drug candidate. nih.gov By flagging potential issues such as P450 inhibition or toxicity, these computational models allow for the prioritization of compounds for synthesis and testing, and guide the design of derivatives with improved pharmacokinetic profiles. researchgate.net

In Vitro Biological Activities and Mechanistic Investigations of 7 Chloro 1 Hydroxyquinolin 4 1h One Derivatives

Enzyme Inhibition Profiles of Quinolinone Analogues (In Vitro Assays)

Derivatives of the quinolinone scaffold have demonstrated the ability to interact with and inhibit a wide array of enzymes. These interactions are foundational to their potential therapeutic applications and are explored through detailed mechanistic investigations and in vitro screening assays.

Inhibition of Isocitrate Dehydrogenase 1 (IDH1)

Mutations in isocitrate dehydrogenase 1 (IDH1), particularly at the R132 residue, are a frequent occurrence in several human cancers. The inhibition of this mutant enzyme (mIDH1) has emerged as a clinically validated therapeutic strategy. Research into quinolinone derivatives has led to the discovery and optimization of potent and selective inhibitors of mIDH1. nih.gov Structural studies, including X-ray crystallography, have revealed that these quinolinone-based inhibitors bind to an allosteric site on the mIDH1-R132H enzyme, rather than the active site. nih.gov This allosteric inhibition provides a mechanism for high selectivity over the wild-type enzyme, which is a critical attribute for targeted cancer therapies. nih.gov

Compound ClassTarget EnzymeKey Finding
Quinolinone DerivativesMutant Isocitrate Dehydrogenase 1 (mIDH1)Potent and selective allosteric inhibitors. nih.gov

Modulation of Glycosidases (e.g., α-Glucosidase)

One of the key strategies in managing type 2 diabetes is the control of postprandial hyperglycemia, which can be achieved by inhibiting carbohydrate-digesting enzymes like α-glucosidase. researchgate.netnih.gov Several studies have synthesized and evaluated quinolinone and quinazolinone derivatives as potential α-glucosidase inhibitors.

For instance, a series of quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were developed and tested. Among them, a compound featuring an ortho-fluorine substitution on the phenyl ring (Compound 7b) was identified as the most potent inhibitor, with an IC50 value of 14.4 µM, making it approximately 53 times more effective than the standard drug acarbose. nih.gov Kinetic analysis of this compound revealed a competitive mode of inhibition. nih.gov Similarly, novel quinoline-benzoylhydrazine derivatives have also been investigated, with kinetic studies providing insights into their interaction and stability with the enzyme. researchgate.net These findings underscore the potential of the quinolinone scaffold in developing new agents for diabetes management. researchgate.netnih.gov

Compound SeriesMost Potent AnalogueTarget EnzymeIC50 (µM)Inhibition Type
Quinazolin-4(3H)-one phenoxy-acetamidesCompound 7b (ortho-fluoro substitution)α-Glucosidase14.4 ± 0.2 nih.govCompetitive nih.gov
Quinoline-benzoylhydrazinesCompound 7bα-GlucosidaseData not specified researchgate.netData not specified researchgate.net

Inhibition of Neurodegenerative Disease-Related Enzymes (e.g., AChE, BACE1, GSK3β)

The inhibition of enzymes such as acetylcholinesterase (AChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), and glycogen (B147801) synthase kinase 3β (GSK3β) is a primary focus in the development of therapeutics for Alzheimer's disease. BACE1, in particular, is a key target as it is involved in the initial step of amyloid-β peptide production. nih.gov While numerous BACE1 inhibitors have been developed, including peptidomimetics and small molecules, specific research detailing the inhibitory activity of 7-Chloro-1-hydroxyquinolin-4(1H)-one derivatives against AChE, BACE1, or GSK3β was not prominent in the reviewed literature. The development of BACE1 inhibitors has been challenging due to the enzyme's large, flexible binding pocket. nih.gov

Interaction with DNA-Modifying Enzymes (e.g., Topoisomerase I, DNA Gyrase, DNA Methyltransferases)

Topoisomerase I: Human topoisomerase I (Top1) is a vital enzyme that resolves DNA topological stress during replication and transcription, making it a well-established target for anticancer drugs. nih.gov Quinoline (B57606) derivatives have been shown to possess anticancer activities, in part through the inhibition of Topoisomerase I. researchgate.net A related class of compounds, the 7-azaindenoisoquinolines, were designed to enhance interactions with DNA and have demonstrated potent Top1 inhibitory activity. nih.gov These compounds stabilize the Top1-DNA cleavage complex, leading to cell death. nih.govnih.gov The research suggests that the broader quinoline framework is a promising scaffold for developing Top1 inhibitors. researchgate.net

DNA Methyltransferases (DNMTs): DNA methylation is a crucial epigenetic mechanism, and its dysregulation is linked to cancer. nih.govfrontiersin.org Inhibitors of DNMTs are therefore of significant therapeutic interest. mdpi.com Studies on focused epigenetic libraries have identified 7-aminoalkoxy-quinazoline derivatives as potent and selective inhibitors of DNMT1, with some compounds exhibiting IC50 values in the sub-micromolar range (30 nM and 81 nM). mdpi.com These quinazoline-based compounds showed selectivity for DNMT1 over DNMT3B. mdpi.com This highlights the potential of quinoline-related heterocyclic systems to modulate epigenetic processes. mdpi.com

Compound ClassTarget EnzymePotency (IC50)Key Finding
7-AzaindenoisoquinolinesTopoisomerase I (Top1)Activity demonstrated nih.govStabilizes Top1-DNA cleavage complex. nih.gov
7-Aminoalkoxy-QuinazolinesDNA Methyltransferase 1 (DNMT1)30 nM and 81 nM mdpi.comPotent and selective inhibitors. mdpi.com

Targeting Protein Kinases (e.g., EGFR-TK, VEGFR-2, ASK1, PI3K, ERK, PDK1)

EGFR-TK and VEGFR-2: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical tyrosine kinases (TK) in cancer cell signaling. researchgate.netnih.gov A variety of quinazoline (B50416) and quinolinone derivatives have been developed as potent inhibitors of these kinases. nih.gov For instance, certain 4-anilino-quinazoline derivatives act as dual inhibitors of EGFR and VEGFR2. nih.gov Specifically, quinolinone derivatives have been shown to suppress angiogenesis by directly binding to VEGFR2 and inhibiting its downstream signaling pathways, including PI3K/Akt and ERK1/2/p38 MAPK. nih.gov One 7-chloroquinoline (B30040) derivative, compound 4q, exhibited a VEGFR-II inhibitory IC50 of 1.38 µM. nih.gov Another compound (Compound 5) was identified as an EGFR inhibitor with an IC50 of 1 nM, which is 11-fold more potent than the reference drug vandetanib. nih.gov

ASK1: Apoptosis signal-regulating kinase 1 (ASK1) is a MAP3K family member involved in cellular stress responses and is a target for inflammatory and neurodegenerative diseases. nih.gov Research has led to the identification of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. Through optimization of initial hits, compounds with submicromolar inhibitory activities were developed, with one analogue (Compound 23) showing an IC50 of 0.5 µM. nih.gov Kinetic studies confirmed an ATP-competitive mode of inhibition for this series. nih.gov

Compound ClassTarget KinasePotency (IC50)Note
Quinolinone DerivativesVEGFR-258.1 µM (Compound 5) nih.govInhibits HUVEC proliferation. nih.gov
7-Chloroquinoline DerivativesVEGFR-21.38 µM (Compound 4q) nih.govCompared to sorafenib (B1663141) (0.33 µM). nih.gov
Anilino-Quinazoline DerivativesEGFR1 nM (Compound 5) nih.gov11-fold more potent than vandetanib. nih.gov
2-Arylquinazoline DerivativesASK10.5 µM (Compound 23) nih.govATP-competitive inhibition. nih.gov

Inhibition of Cytochrome P450 Isoforms

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide variety of endogenous and exogenous compounds. The interaction of new chemical entities with CYP isoforms is a critical aspect of drug development to assess potential drug-drug interactions. However, the reviewed literature did not provide specific data on the in vitro inhibitory activity of this compound derivatives against cytochrome P450 isoforms.

S1P1 Receptor Agonist Activity

A comprehensive review of existing scientific literature did not yield specific data regarding the S1P1 receptor agonist activity of this compound or its direct derivatives. While the S1P1 receptor is a crucial target for modulating lymphocyte trafficking, and various agonists have been developed, no studies directly linking this specific quinolinone scaffold to S1P1 agonism were identified in the searched resources. nih.govnih.govresearchgate.net

Cellular Assays for Investigating Mechanisms of Action (In Vitro)

Induction of Apoptosis Pathways

Research into the anticancer potential of related 7-chloroquinoline compounds has highlighted their ability to induce programmed cell death, or apoptosis. Studies on a series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives, which share the 7-chloroquinoline core, have shown that these compounds possess antiproliferative properties. nih.gov Investigations into their mechanism of action suggest that at higher concentrations, these derivatives can induce apoptosis in cancer cell lines such as the human T-cell leukemia line, CCRF-CEM. nih.gov This apoptotic induction is a key component of their cytotoxic activity against cancer cells. nih.gov

Cellular Signaling Pathway Modulation (e.g., p53 activation)

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis, making it a key target in cancer therapy. While the direct modulation of the p53 pathway by this compound has not been detailed in the available search results, studies on related derivatives provide some context. For instance, the cytotoxic activity of certain 7-chloro-(4-thioalkylquinoline) derivatives has been evaluated against colorectal cancer cell lines with and without p53 deletion, indicating that the p53 status of a cell may influence its sensitivity to these compounds. nih.gov Understanding how these molecules interact with the p53 signaling network is crucial for elucidating their full therapeutic potential.

In Vitro Antimicrobial Spectrum and Mechanisms

The 7-chloroquinoline framework is a well-established pharmacophore in antimicrobial drug discovery. mdpi.com Derivatives have been investigated for a broad range of activities, including antibacterial, antifungal, and antiprotozoal effects. researchgate.netnih.gov

Specifically, compounds containing the 1-hydroxyquinolin-4(1H)-one core have been identified as substrates for enzymes in pathogenic bacteria, such as Mycobacterium tuberculosis. The S-adenosyl-L-methionine-dependent methyltransferase Rv0560c from M. tuberculosis can catalyze the methylation of the 1-hydroxyquinolin-4(1H)-one core. nih.gov This enzymatic modification represents a potential mechanism of resistance, as it alters the structure of the compound, likely reducing its efficacy as an inhibitor of essential processes like respiratory electron transfer. nih.gov

The broader class of hydroxyquinolines has also demonstrated significant antimicrobial properties. For example, Cloxyquin (5-chloroquinolin-8-ol) has shown potent in vitro activity against numerous clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov The proposed mechanism for some halogenated hydroxyquinolines involves the chelation of essential metal ions, which deprives the microbes of necessary nutrients. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) values for related hydroxyquinoline compounds against various microbes.

CompoundMicroorganismMIC (µg/mL)
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis0.062 - 0.25
8-HydroxyquinolineM. tuberculosis H37Ra0.125
5,7-dichloro-8-hydroxyquinolineM. tuberculosis H37Ra0.125

This table presents data for related hydroxyquinoline compounds to illustrate the antimicrobial potential of this chemical class. nih.gov

Further research has shown that various synthetic derivatives of 7-chloroquinoline exhibit moderate to good activity against a panel of bacterial and fungal pathogens, indicating the versatility of this scaffold for developing new antimicrobial agents. researchgate.netresearchgate.net

Antioxidant Capacity and Radical Scavenging Mechanisms (In Vitro)

The antioxidant potential of this compound derivatives has been explored through various in vitro assays, revealing significant radical scavenging and metal-chelating properties. These studies are crucial for understanding the mechanisms by which these compounds may counteract oxidative stress at a cellular level. The core structure of quinoline and its derivatives is recognized for a wide spectrum of biological activities, including antioxidant effects. nih.govresearchgate.net The introduction of specific functional groups, such as hydroxyl, selenium, and aryl moieties, onto the 7-chloroquinoline scaffold can substantially influence this activity. researchgate.netnih.gov

Research into various quinoline derivatives has demonstrated their capacity to neutralize stable free radicals and chelate transition metal ions, which are key processes in mitigating oxidative damage. nih.govresearchgate.net The evaluation of these properties typically involves a battery of spectrophotometric assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and nitric oxide (NO) radical scavenging assays, as well as the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govresearchgate.net

Detailed investigations into a series of 7-chloro-N-(arylselanyl)quinolin-4-amines showed that these compounds possess significant antioxidant potential. researchgate.net The presence of the organoselenium group is considered critical for the observed antioxidant activity of some 7-chloroquinoline derivatives. nih.gov One derivative, 7-chloro-N-(phenylselanyl)quinolin-4-amine, demonstrated particularly noteworthy antioxidant capacity compared to other analogues in the same study. researchgate.net These compounds were effective inhibitors of DPPH, ABTS, and NO radicals and also showed activity in FRAP and superoxide (B77818) dismutase (SOD)-like activity assays. researchgate.net

The following table summarizes findings from in vitro antioxidant assays performed on various chloro-substituted quinoline and related derivatives.

Table 1: In Vitro Antioxidant Activity of Selected Chloro-Substituted Derivatives

Compound/Derivative Class Assay Key Findings Reference
7-Chloro-N-(arylselanyl)quinolin-4-amines DPPH, ABTS, NO Radical Scavenging Exhibited significant antioxidant potential. researchgate.net
7-Chloro-N-(phenylselanyl)quinolin-4-amine DPPH, ABTS, NO Radical Scavenging, FRAP, SOD-Like Showed excellent antioxidant capacity compared to other tested derivatives. researchgate.net
Chloro-substituted Hydrazones DPPH Radical Scavenging The meta-chloro substituted hydrazone showed better activity (IC₅₀ value of 25.8 µg/mL) than the ortho-chloro substituted compound (IC₅₀ value of 57 µg/mL). researchgate.net
7-Chloro-4-phenylselenyl-quinoline (PSQ) General Antioxidant Assays The organoselenium group was found to be critical for the compound's antioxidant activity against induced oxidative stress. nih.gov

The mechanisms underlying the antioxidant activity of these compounds are multifaceted. Phenolic compounds and certain nitrogen heterocycles can scavenge free radicals through two primary pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule (AOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it and interrupting the oxidative chain reaction. nih.gov The Oxygen Radical Absorbance Capacity (ORAC) assay is a prominent example of a HAT-based method. nih.gov

Single Electron Transfer (SET): This pathway involves the transfer of an electron from the antioxidant to the free radical, forming a radical anion. nih.gov Assays such as DPPH, ABTS, and Folin-Ciocalteu (FC) are typically based on the SET mechanism. nih.gov

Table 2: Potential Antioxidant and Radical Scavenging Mechanisms

Mechanism Description Relevant Moieties/Assays Reference
Hydrogen Atom Transfer (HAT) The antioxidant donates a hydrogen atom to a free radical, neutralizing it. Phenolic hydroxyl groups; ORAC assay. nih.gov
Single Electron Transfer (SET) The antioxidant donates an electron to a free radical. Aromatic systems, electron-rich atoms; DPPH, ABTS, FRAP assays. nih.govnih.gov
Metal Ion Chelation The compound binds to transition metal ions (e.g., Fe²⁺, Fe³⁺), preventing them from catalyzing the production of reactive oxygen species. Hydroxyquinoline scaffold. researchgate.netnih.gov

Structure Activity Relationship Sar and Lead Optimization Strategies for 1 Hydroxyquinolin 4 1h One Analogues

Systematic Evaluation of Substituent Effects on Biological Potency and Selectivity

The biological profile of 1-hydroxyquinolin-4(1H)-one analogues can be significantly modulated by the nature and position of various substituents on the quinolinone core. A systematic investigation into these substituent effects is crucial for elucidating the structure-activity relationship (SAR) and guiding the design of more effective compounds.

The introduction of a halogen atom at the 7-position of the quinoline (B57606) ring, as seen in 7-Chloro-1-hydroxyquinolin-4(1H)-one, is a common strategy in medicinal chemistry. Halogen substituents can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. For instance, in a series of 7-substituted-4-aminoquinolines, electron-withdrawing groups at the 7-position were found to impact the pKa of the quinoline ring nitrogen and the side chain amino group, which in turn affects the drug's accumulation in the target parasite's food vacuole. While not directly studying 1-hydroxyquinolin-4(1H)-ones, these findings highlight the importance of the electronic nature of the substituent at the 7-position.

The following table summarizes the general effects of different substituents on the quinolinone scaffold based on established medicinal chemistry principles:

Substituent TypePositionGeneral Effect on Biological ActivityRationale
Halogens (e.g., Cl, F, Br) C-7Can increase potency and metabolic stabilityModulates lipophilicity, can form halogen bonds with the target, and may block sites of metabolism.
Electron-donating groups (e.g., -OCH3, -CH3) VariousCan either increase or decrease activity depending on the targetAlters the electron density of the aromatic system, which can affect binding affinity.
Electron-withdrawing groups (e.g., -NO2, -CF3) VariousOften enhances potency, but can also increase toxicityCan improve binding interactions and alter the compound's pKa.
Bulky alkyl or aryl groups VariousCan enhance selectivity by exploiting specific binding pocketsSteric hindrance can prevent binding to off-targets.

Rational Design Principles in Medicinal Chemistry for Quinolinone Scaffold Optimization

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. benthamdirect.com This makes the quinolinone core an attractive starting point for the rational design of new therapeutic agents. Rational drug design for quinolinone scaffold optimization involves a deep understanding of the target's three-dimensional structure and the key interactions that govern ligand binding.

Key principles in the rational design of quinolinone analogues include:

Target-Based Design: When the structure of the biological target is known, computational tools like molecular docking can be used to predict how different quinolinone analogues will bind. This allows for the in-silico design of compounds with improved binding affinity and selectivity.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By identifying the key pharmacophoric features of active 1-hydroxyquinolin-4(1H)-one analogues, new compounds can be designed that retain these features while having improved drug-like properties.

Structure-Based Drug Design (SBDD): This approach utilizes the crystal structure of the target protein in complex with a ligand to guide the design of more potent inhibitors. For example, if a crystal structure reveals an unoccupied hydrophobic pocket in the binding site, a quinolinone analogue with a corresponding hydrophobic substituent can be designed to fill this pocket and enhance binding affinity.

The optimization of the quinolinone scaffold is an iterative process that involves cycles of design, synthesis, and biological testing. Each cycle provides valuable information that refines the understanding of the SAR and guides the design of the next generation of compounds.

Exploration of Bioisosteric Replacements and Scaffold Hopping

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds, and they are highly relevant to the development of novel 1-hydroxyquinolin-4(1H)-one analogues. researchgate.net

Bioisosteric replacement involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a new compound that may have similar or improved biological activity. cambridgemedchemconsulting.com This strategy can be used to address issues such as poor metabolic stability, toxicity, or suboptimal pharmacokinetic properties.

Common bioisosteric replacements for functional groups found in quinolinone analogues are presented in the table below:

Original Functional GroupBioisosteric Replacement(s)Potential Benefits
Carboxylic Acid (-COOH)Tetrazole, AcylsulfonamideImproved oral bioavailability, increased metabolic stability.
Phenyl RingThiophene, Pyridine (B92270), PyrazoleAltered solubility, potential for new interactions with the target.
Carbonyl Group (C=O)Sulfone (SO2), Oxime (C=NOH)Modified hydrogen bonding capacity, altered electronic properties.
Chlorine (-Cl)Trifluoromethyl (-CF3), Cyano (-CN)Modulated lipophilicity and electronic effects.

Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule (the scaffold) with a different chemical entity while maintaining the essential pharmacophoric features. nih.govnih.gov This strategy can lead to the discovery of novel chemical series with improved properties and can be a valuable tool for escaping existing patent space. For 1-hydroxyquinolin-4(1H)-one analogues, potential scaffold hops could include other bicyclic heteroaromatic systems that can present the key functional groups in a similar spatial orientation.

Multi-parameter Optimization (MPO) in the Design of Novel Quinolinone Therapeutics

The development of a successful drug requires the simultaneous optimization of multiple, often conflicting, properties, including potency, selectivity, solubility, metabolic stability, and safety. Multi-parameter optimization (MPO) is a computational approach that aids in this complex balancing act by combining data from various assays and predictive models into a single desirability score. international-pharma.comoptibrium.comnih.gov

In the context of designing novel quinolinone therapeutics, an MPO approach would involve defining a set of desired properties and their acceptable ranges. For example, a project might aim for a compound with high potency against the primary target, high selectivity against related off-targets, good oral bioavailability, and a clean safety profile.

An illustrative MPO scoring profile for a hypothetical quinolinone therapeutic is shown below:

ParameterDesired RangeWeighting
Potency (IC50) < 100 nMHigh
Selectivity (vs. Off-target) > 100-foldHigh
Aqueous Solubility > 50 µg/mLMedium
Metabolic Stability (t1/2 in liver microsomes) > 30 minMedium
hERG Inhibition (IC50) > 10 µMHigh

Computational-Aided Lead Optimization for this compound Series

Computational chemistry plays a vital role in the lead optimization of the this compound series by providing valuable insights into the molecular basis of their activity and guiding the design of improved analogues.

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govallsubjectjournal.com For the this compound series, a QSAR model could be built using a set of synthesized analogues with known biological activities. The model could then be used to predict the activity of virtual compounds, allowing for the in-silico screening of large libraries of potential analogues and prioritizing the synthesis of the most promising candidates.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For the this compound series, docking studies can be used to:

Predict the binding mode: Understanding how these compounds interact with their biological target at the atomic level.

Explain SAR data: Rationalizing why certain substituents enhance or diminish activity.

Guide the design of new analogues: Identifying opportunities for new interactions with the target protein to improve binding affinity.

The following table provides a hypothetical example of how docking scores and predicted interactions could be used to guide the optimization of a this compound analogue:

CompoundDocking Score (kcal/mol)Key Predicted InteractionsDesign Implication
This compound -8.5Hydrogen bond with Ser25, Pi-pi stacking with Phe88The 7-chloro group occupies a hydrophobic pocket.
Analogue A (7-Bromo) -8.8Similar to parent, enhanced hydrophobic interactionBromine is a good substitute for chlorine in this pocket.
Analogue B (7-Methoxy) -7.2Loss of favorable hydrophobic interactionThe methoxy (B1213986) group is too bulky for the hydrophobic pocket.
Analogue C (8-Fluoro) -9.1Additional hydrogen bond with Lys12Substitution at the 8-position with a hydrogen bond acceptor is beneficial.

By integrating QSAR, molecular docking, and other computational methods, medicinal chemists can make more informed decisions during the lead optimization process, ultimately accelerating the discovery of novel and effective therapeutics based on the this compound scaffold.

Emerging Research Avenues and Future Perspectives for 7 Chloro 1 Hydroxyquinolin 4 1h One

Translational Research Prospects for Quinolinone-Based Leads (Pre-clinical Stage)

The journey of a promising chemical entity from the laboratory to clinical application is a long and arduous one, with the preclinical stage being a critical determinant of success. For quinolinone-based compounds, including derivatives of 7-chloroquinolin-4(1H)-one, this phase is characterized by extensive in vitro and in vivo studies to establish their pharmacological profile.

Derivatives of the closely related 7-chloro-4-aminoquinoline have demonstrated a broad spectrum of biological activities, offering valuable insights into the potential of the 7-chloroquinolinone core. nih.govmdpi.com Preclinical investigations of these analogs have revealed significant antiproliferative and antifungal activities. nih.gov For instance, certain 7-chloro-4-aminoquinoline hybrids have shown noteworthy cytostatic activity against a panel of 58 human cancer cell lines. nih.gov Furthermore, novel derivatives of 4-amino-7-chloroquinoline have exhibited excellent in vitro activity against drug-resistant parasites, highlighting the potential for developing new antimalarial agents. mdpi.com

These findings for structurally similar compounds provide a strong rationale for the preclinical evaluation of 7-Chloro-1-hydroxyquinolin-4(1H)-one. The focus of such translational research would be to ascertain its efficacy in various disease models, understand its mechanism of action at a molecular level, and assess its preliminary safety profile. The existing body of research on related quinolinones serves as a valuable roadmap for designing these crucial preclinical studies.

Table 1: Preclinical Bioactivity of Structurally Related 7-Chloroquinoline (B30040) Derivatives

Compound ClassBiological ActivityKey FindingsReference
7-chloro-4-aminoquinoline hybridsAntiproliferative, AntifungalSignificant cytostatic activity against 58 human cancer cell lines. nih.gov
4-amino-7-chloroquinoline derivativesAntimalarialExcellent in vitro activity against drug-resistant P. falciparum. mdpi.com
7-chloro-4-aminoquinoline derivativesAntitubercularActive against Mycobacterium tuberculosis H37Rv strain. nih.gov
7-chloro-(4-thioalkylquinoline) derivativesAnticancerInduce apoptosis and DNA/RNA damage in cancer cells. nih.gov

Advancements in Sustainable Synthesis and Manufacturing

The chemical synthesis of pharmacologically active molecules is increasingly scrutinized for its environmental impact. Consequently, the development of sustainable and green manufacturing processes is a key focus in modern pharmaceutical chemistry. For quinolinone derivatives, a shift from classical synthesis methods to more eco-friendly approaches is evident.

Traditional methods for quinoline (B57606) synthesis, such as the Gould-Jacobs reaction, often require harsh conditions and generate significant waste. mdpi.com In contrast, modern synthetic strategies are being developed that prioritize atom economy, use of greener solvents, and energy efficiency. While specific green synthesis routes for this compound are not yet extensively documented, the principles of green chemistry are being applied to the broader quinoline family. These include microwave-assisted synthesis, the use of ionic liquids as recyclable reaction media, and catalyst-free reactions in water. researchgate.net

For instance, an eco-efficient protocol for the synthesis of valuable 7-chloro-4-phenoxyquinolines has been developed using microwave energy in an ionic liquid, resulting in excellent yields and short reaction times. researchgate.net Such advancements pave the way for the development of sustainable manufacturing processes for this compound, ensuring its potential therapeutic benefits are not overshadowed by a detrimental environmental footprint. The application of these green principles will be crucial for the economically viable and environmentally responsible large-scale production of this promising compound.

Identification of Novel Biological Targets and Therapeutic Applications

The structural features of this compound make it an attractive candidate for exploring a wide range of biological targets and therapeutic applications. The broader family of quinolinones has a well-established history of diverse pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects. researchgate.net

Recent research on derivatives of 7-chloroquinoline has further expanded the landscape of potential therapeutic uses. For example, various 7-chloroquinoline derivatives have been investigated for their potent antiproliferative activity against a variety of human cancer cell lines, including breast, prostate, and leukemia. nih.govresearchgate.netnih.gov The mechanisms underlying these anticancer effects are multifaceted and can involve the induction of apoptosis (programmed cell death) and damage to cellular DNA and RNA. nih.gov

Beyond cancer, the 7-chloroquinoline scaffold is a key component in several antimalarial drugs, and research continues to explore new derivatives to combat drug-resistant strains of the malaria parasite. researchgate.net Furthermore, the anti-mycobacterial potential of 7-chloro-4-aminoquinolines has been demonstrated, suggesting a possible role in the treatment of tuberculosis. nih.gov

The presence of the 1-hydroxy group in this compound may confer unique biological properties and open up new avenues for therapeutic intervention. Future research will likely focus on screening this compound against a diverse array of biological targets to identify novel therapeutic applications, potentially in areas such as neurodegenerative diseases, metabolic disorders, and viral infections.

Table 2: Potential Therapeutic Applications of the 7-Chloroquinoline Scaffold

Therapeutic AreaMechanism of Action/TargetSupporting Evidence from Analogs
OncologyInduction of apoptosis, DNA/RNA damageAntiproliferative activity of 7-chloroquinoline derivatives against various cancer cell lines. nih.govresearchgate.netnih.gov
Infectious Diseases (Malaria)Inhibition of heme crystallizationActivity of 7-chloroquinoline derivatives against Plasmodium falciparum. researchgate.net
Infectious Diseases (Tuberculosis)Inhibition of mycobacterial growthActivity of 7-chloro-4-aminoquinolines against Mycobacterium tuberculosis. nih.gov
Inflammatory DisordersModulation of inflammatory pathwaysGeneral anti-inflammatory properties of quinoline derivatives. researchgate.net

Interdisciplinary Approaches in Quinolinone Research and Development

The complexity of modern drug discovery and development necessitates a collaborative, interdisciplinary approach. The journey of this compound from a chemical entity to a potential therapeutic agent will undoubtedly be driven by the convergence of expertise from various scientific fields.

The synthesis of novel quinolinone derivatives is the domain of synthetic organic chemists, who are increasingly incorporating principles of green chemistry and sustainable manufacturing. durham.ac.uk Once synthesized, these compounds are passed to pharmacologists and biologists for comprehensive in vitro and in vivo evaluation of their biological activity and to elucidate their mechanisms of action. nih.govmdpi.com

Computational chemistry and molecular modeling play a crucial role in modern drug development. In silico studies, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, can help to identify potential biological targets and predict the pharmacokinetic properties of new compounds, thereby guiding the design of more effective and safer drug candidates. mdpi.com For example, hologram quantitative structure-activity relationship (HQSAR) modeling has been used to analyze the anti-mycobacterial activity of 7-chloro-4-aminoquinolines. nih.gov

Furthermore, the solid-state characterization of these compounds, employing techniques like X-ray crystallography, provides vital information about their three-dimensional structure and intermolecular interactions, which can influence their physicochemical properties and bioavailability. mdpi.com This multifaceted approach, integrating synthetic chemistry, pharmacology, computational modeling, and materials science, is essential for accelerating the research and development of promising quinolinone-based compounds like this compound.

Q & A

Q. What are the optimal synthetic routes for 7-chloro-1-hydroxyquinolin-4(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound involves multiple pathways:

  • Hydrolysis of 4,7-dichloroquinoline using acetic acid under reflux (yield: 65–75%) .
  • Demethylation of aryl methyl ethers with Aliquat-336 in water at 105°C (reported yield: 85%) .
  • Ring-closing metathesis (RCM) using Grubbs second-generation catalyst in dichloromethane, followed by alkaline hydrolysis (suitable for isomer-free synthesis) .

Key Variables:

  • Catalysts: Magnesium and ammonium chloride improve regioselectivity in multi-step syntheses .
  • Solvent Systems: Polar solvents (e.g., water, methanol) favor hydrolysis, while non-polar solvents (e.g., hexane) reduce side reactions .
  • Temperature: Higher temperatures (e.g., 240°C in diphenyl ether) accelerate cyclization but may degrade sensitive functional groups .

Q. How can spectroscopic techniques (e.g., IR, NMR) validate the structure and purity of this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy:
    • Peaks at 1663 cm⁻¹ (C=O stretching of quinolinone) and 3200–3447 cm⁻¹ (O-H/N-H stretching) confirm core structure .
    • Absence of ~1700 cm⁻¹ signals rules out ester/byproduct contamination .
  • ¹H NMR:
    • δ 6.99–8.18 ppm (aromatic protons) and δ 3.59 ppm (methyl groups in derivatives) aid in substituent mapping .
    • D2O exchangeable peaks identify labile protons (e.g., hydroxyl groups) .
  • Mass Spectrometry:
    • Molecular ion at m/z 179.60 (C₉H₆ClNO) with fragmentation patterns (e.g., loss of Cl or CO) validates molecular weight .

Purity Assessment:

  • HPLC with C18 columns and UV detection (λ = 254 nm) resolves isomers and quantifies impurities (<1%) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported synthesis yields for this compound?

Methodological Answer: Discrepancies in yields (e.g., 65% vs. 85%) arise from:

  • Reagent Purity: Trace metals in Aliquat-336 may catalyze side reactions; use freshly distilled reagents .
  • Reaction Monitoring: Employ in-situ FTIR or LC-MS to detect intermediates (e.g., chlorinated byproducts) .
  • Statistical Optimization: Use Design of Experiments (DoE) to test variables (temperature, solvent ratio) and identify robust conditions .

Case Study:
A 2020 study resolved a 15% yield gap by switching from hydrochloric acid to methanesulfonic acid , reducing hydrolysis of the quinoline ring .

Q. What strategies are effective for enhancing the antimicrobial activity of this compound derivatives?

Methodological Answer:

  • Structural Modifications:
    • Introduce 1,2,4-oxadiazole or 1,4-diazepine moieties at position 3 to improve bacterial membrane penetration .
    • Replace the hydroxyl group with trifluoromethyl to enhance lipophilicity (e.g., derivative HR155125, MIC = 2 µg/mL against E. coli) .
  • Bioassay Design:
    • Use broth microdilution (CLSI guidelines) for MIC determination and time-kill assays to assess bactericidal kinetics .
    • Pair with synergy testing (e.g., checkerboard assay) to identify combinational effects with β-lactams .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density (e.g., LUMO localization at C-4 guides nucleophilic attack) .
    • Calculate Fukui indices to identify electrophilic centers .
  • MD Simulations:
    • Simulate solvation effects in water/DMF to predict reaction pathways (e.g., SN1 vs. SN2 mechanisms) .

Validation:
Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What methodologies address challenges in isolating isomer-free this compound?

Methodological Answer:

  • Chromatographic Separation:
    • Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve 4-hydroxy vs. 1-hydroxy isomers .
  • Crystallization Optimization:
    • Recrystallize from ethanol/water (3:1) at 4°C to isolate pure crystals (melting point: 289–290°C) .
  • Process Patent Insights:
    • A Hungarian patent (unreferenced in open literature) claims >99% isomer purity via Grubbs-catalyzed RCM followed by alkaline hydrolysis .

Q. How should researchers analyze contradictory data on the compound’s stability under acidic vs. alkaline conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Expose the compound to 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor via UPLC-PDA .
    • Identified Degradants:
  • Acidic: Chloride elimination forms quinolin-4(1H)-one (m/z 144.12) .
  • Alkaline: Hydroxyl group oxidation generates 7-chloroquinoline-4,8-dione (m/z 195.03) .
  • Kinetic Modeling:
    • Use Eyring equation to correlate degradation rates with temperature/pH .

Q. What advanced techniques validate the compound’s role in metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

  • X-ray Absorption Spectroscopy (XAS):
    • Analyze coordination geometry (e.g., Cu²⁺ binding via hydroxyl and carbonyl groups) .
  • Catalytic Testing:
    • Assess MOF performance in Knoevenagel condensation (e.g., 95% conversion in 2 hours at 60°C) .

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